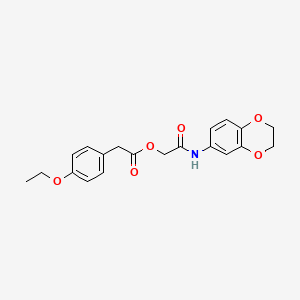

![molecular formula C16H15N3O2S B2507753 N-(3,5-diméthylphényl)-2-méthyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-48-0](/img/structure/B2507753.png)

N-(3,5-diméthylphényl)-2-méthyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings.

Applications De Recherche Scientifique

N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.

Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing their interaction with various biological targets .

Mode of Action

Thiazolo[3,2-a]pyrimidines are known to interact with their targets through their active methylene group (c2h2), which exhibits high reactivity towards various electrophilic reagents . This allows them to bind effectively to biological targets .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may affect pathways related to cell proliferation, bacterial growth, and inflammation.

Result of Action

Thiazolo[3,2-a]pyrimidines are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.

Analyse Biochimique

Biochemical Properties

N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role in biochemical reactions, particularly due to its structural similarity to purine bases. This similarity allows it to interact with various enzymes and proteins that are involved in nucleotide metabolism and DNA synthesis. For instance, it has been shown to inhibit the enzyme 3’,5’-cyclic AMP phosphodiesterase, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, this compound can bind to DNA gyrase, an essential enzyme for DNA replication in bacteria, thereby exhibiting antibacterial properties .

Cellular Effects

The effects of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. In cancer cells, it has demonstrated cytotoxic effects by inducing apoptosis through the mitochondrial pathway. This involves the activation of caspases and the release of cytochrome c from mitochondria . Furthermore, it influences cell signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer . By inhibiting this pathway, the compound can reduce cell proliferation and induce cell death.

Molecular Mechanism

At the molecular level, N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as DNA gyrase and 3’,5’-cyclic AMP phosphodiesterase, inhibiting their activity . This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, it can intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

In animal models, the effects of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage.

Metabolic Pathways

N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to altered metabolic fluxes .

Transport and Distribution

The transport and distribution of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported into cells via organic anion transporters and distributed within tissues by binding to plasma proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can lead to localized effects .

Subcellular Localization

The subcellular localization of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for its ability to induce apoptosis and inhibit cell proliferation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or isopropyl alcohol, under reflux .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used as an anticancer agent, have a similar pyrimidine ring but lack the thiazole component.

Uniqueness

N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its hybrid structure, combining both thiazole and pyrimidine rings. This structural feature contributes to its diverse biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)8-11(3)22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVONEQGTBLNWDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide](/img/structure/B2507677.png)

![2-(4-ethoxyphenyl)-5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-1,3-oxazole](/img/structure/B2507678.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile](/img/structure/B2507680.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2507681.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)